An In-depth Technical Guide to 4,6-Dimethoxysalicylaldehyde (CAS: 708-76-9)
An In-depth Technical Guide to 4,6-Dimethoxysalicylaldehyde (CAS: 708-76-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethoxysalicylaldehyde, with a CAS number of 708-76-9, is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis and exhibits notable biological activity. Its unique substitution pattern, featuring two methoxy groups and a hydroxyl group on the benzene ring in addition to the aldehyde functionality, imparts specific chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 4,6-Dimethoxysalicylaldehyde, with a particular focus on its role as a precursor in the synthesis of complex organic molecules and its antifungal properties. Detailed experimental protocols, spectral data, and a discussion of its potential mechanisms of action are presented to support its application in research and drug development.
Physicochemical Properties
4,6-Dimethoxysalicylaldehyde is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 708-76-9 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |
| Molecular Weight | 182.17 g/mol | [1][4][5] |
| Melting Point | 68-70 °C | [1] |
| Appearance | Crystalline powder | |
| IUPAC Name | 2-hydroxy-4,6-dimethoxybenzaldehyde | [2] |
| Synonyms | 2,4-Dimethoxy-6-hydroxybenzaldehyde, 4,6-Dimethoxy-2-hydroxybenzaldehyde | [5] |
Spectral Data
The structural characterization of 4,6-Dimethoxysalicylaldehyde is supported by various spectroscopic techniques.
| Technique | Key Features | Reference(s) |
| ¹H NMR | Data available, typically showing signals for the aldehyde proton, aromatic protons, and methoxy group protons. | [6] |
| ¹³C NMR | Data available, showing characteristic peaks for the carbonyl carbon, aromatic carbons, and methoxy carbons. | |
| Infrared (IR) | The IR spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1650–1680 cm⁻¹. | [6] |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. | [2] |
Synthesis
The synthesis of 4,6-Dimethoxysalicylaldehyde typically starts from 3,5-dimethoxyphenol. The introduction of the aldehyde group ortho to the hydroxyl group can be achieved through various formylation reactions.
General Synthetic Workflow
The overall synthetic strategy involves the electrophilic substitution of the electron-rich aromatic ring of 3,5-dimethoxyphenol.
Caption: General workflow for the synthesis of 4,6-Dimethoxysalicylaldehyde.
Experimental Protocol: Synthesis from 3,5-Dimethoxyphenol
While several formylation methods exist, a common approach involves the Gattermann reaction or similar electrophilic aromatic substitutions. A detailed experimental protocol is outlined below.
Materials:
-
3,5-Dimethoxyphenol
-
Anhydrous Zinc Cyanide (Zn(CN)₂)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether
-
Ice
-
Water
-
Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a calcium chloride drying tube, dissolve 3,5-dimethoxyphenol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add anhydrous zinc cyanide to the stirred solution.
-
Bubble anhydrous hydrogen chloride gas through the solution for a specified period while maintaining the low temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cautiously quench the reaction mixture by pouring it onto crushed ice.
-
Hydrolyze the resulting iminium salt by heating the mixture.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water and a saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 4,6-Dimethoxysalicylaldehyde.
Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures should be optimized based on literature precedents for this specific transformation.
Chemical Reactivity
The reactivity of 4,6-Dimethoxysalicylaldehyde is governed by its three functional groups: the aldehyde, the hydroxyl group, and the electron-rich aromatic ring.
Reactions of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
-
Condensation Reactions: It readily condenses with amines and other nucleophiles to form Schiff bases.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in reactions such as:
-
Etherification: Reaction with alkyl halides in the presence of a base to form ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides to form esters.
Reactions of the Aromatic Ring
The two methoxy groups are electron-donating, making the aromatic ring highly activated towards electrophilic aromatic substitution.[6]
Caption: Reactivity map of 4,6-Dimethoxysalicylaldehyde's functional groups.
Applications in Synthesis
4,6-Dimethoxysalicylaldehyde is a key starting material for the synthesis of more complex molecules.
Synthesis of Ketocoumarins
It is used in the preparation of ketocoumarins, which are a class of compounds with applications as triplet sensitizers.[1]
Experimental Protocol: General Synthesis of Coumarins
A general method for coumarin synthesis from salicylaldehydes involves the Wittig reaction.
Materials:
-
4,6-Dimethoxysalicylaldehyde
-
Carbethoxymethylenetriphenylphosphorane (Wittig reagent)
-
High-boiling solvent (e.g., diethylaniline)
Procedure:
-
Dissolve 4,6-Dimethoxysalicylaldehyde and carbethoxymethylenetriphenylphosphorane in a high-boiling solvent like diethylaniline in a round-bottom flask.
-
Heat the reaction mixture under reflux for a specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the desired ketocoumarin derivative.
Synthesis of Hexahydrodibenzofurans
This aldehyde is a starting reagent in the total synthesis of (+/-)-linderol A, a hexahydrodibenzofuran.[1] The synthesis involves a multi-step sequence where the aldehyde functionality is used to build the complex core structure.
Biological Activity and Mechanism of Action
Antifungal Activity
4,6-Dimethoxysalicylaldehyde has demonstrated notable antifungal activity, particularly against Candida albicans.[1][4][7]
Potential Mechanism of Action
While the precise mechanism of action for 4,6-Dimethoxysalicylaldehyde is not fully elucidated, studies on structurally related salicylaldehydes suggest potential modes of action against fungi. One such study on 4-(diethylamino)salicylaldehyde against Rhizoctonia solani indicated that the compound disrupts the integrity of the cell membrane, impacts redox processes, and inhibits energy metabolism.[8] Molecular docking analysis in that study suggested that the aldehyde may act as a competitive inhibitor of citrate synthase, a key enzyme in cellular energy production, ultimately leading to apoptosis.[8] It is plausible that 4,6-Dimethoxysalicylaldehyde exerts its antifungal effects through a similar mechanism involving the disruption of cellular respiration and membrane integrity.
Caption: Postulated antifungal mechanism of action for 4,6-Dimethoxysalicylaldehyde.
Safety Information
4,6-Dimethoxysalicylaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
4,6-Dimethoxysalicylaldehyde is a versatile chemical compound with significant potential in both synthetic organic chemistry and medicinal chemistry. Its well-defined physicochemical properties and reactivity make it a valuable precursor for the synthesis of complex heterocyclic structures like ketocoumarins and hexahydrodibenzofurans. Furthermore, its demonstrated antifungal activity against Candida albicans warrants further investigation into its mechanism of action and potential as a lead compound in the development of new antifungal agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore and utilize the full potential of 4,6-Dimethoxysalicylaldehyde in their respective fields.
References
- 1. 4,6-二甲氧基水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4,6-Dimethoxysalicylaldehyde | C9H10O4 | CID 69725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. 4,6-Dimethoxysalicylaldehyde | 708-76-9 | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antifungal activity and potential inhibition mechanism of 4-(diethylamino)salicylaldehyde against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
